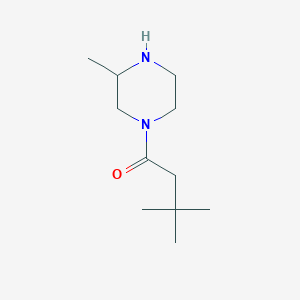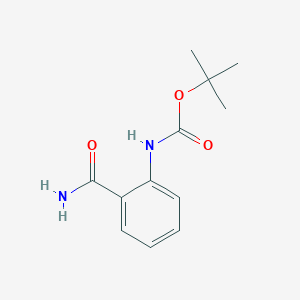
H-Hyp-AMC hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Hyp-AMC hydrochloride, also known as 4-[(4-hydroxy-3-methoxybenzyl)amino]benzene-1-carboxylic acid hydrochloride, is an organic compound with a molecular formula of C14H16ClNO3. It is a white to off-white powder that is soluble in water, ethanol, and methanol. This compound is used in scientific research for various purposes. In
Aplicaciones Científicas De Investigación
H-Hyp-AMC hydrochloride is used in scientific research as a substrate for enzymes, as a reagent in biochemical assays, and as a fluorescent probe. It can also be used to study the structure and function of proteins, as well as to study DNA-protein interactions. This compound has been used to study the structure and function of enzymes such as DNA polymerase, DNA ligase, and DNA topoisomerase.
Mecanismo De Acción
H-Hyp-AMC hydrochloride is a substrate for enzymes, which means that it can be used to study the structure and function of enzymes. When this compound binds to an enzyme, it forms an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, which leads to the formation of a product. The product is then released from the enzyme-substrate complex, and the enzyme is ready to bind to a new substrate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, and to inhibit the activity of certain enzymes. It has also been shown to have an antioxidant effect, and to be an inhibitor of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Hyp-AMC hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is soluble in water, ethanol, and methanol. It is also relatively stable, and can be stored at room temperature for up to two years. However, it is not very soluble in organic solvents, and it can be toxic if ingested.
Direcciones Futuras
There are several potential future directions for research on H-Hyp-AMC hydrochloride. One potential direction is to investigate the effects of this compound on the structure and function of proteins and enzymes. Another potential direction is to investigate the effects of this compound on the growth and activity of bacterial strains. Additionally, further research could be done to investigate the potential therapeutic uses of this compound. Finally, research could be done to investigate the potential side effects of this compound.
Métodos De Síntesis
H-Hyp-AMC hydrochloride can be synthesized in a two-step process. First, H-Hyp-AMC hydrochloridehydroxy-3-methoxybenzyl chloride is reacted with H-Hyp-AMC hydrochlorideamino-benzoic acid in an aqueous solution of sodium hydroxide. The reaction yields a salt, which is then treated with hydrochloric acid to yield this compound.
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4.ClH/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12;/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20);1H/t10-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFTQPGTOOZEW-IYJPBCIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














